Y-27632 dihydrochloride is a well-characterized and selective inhibitor of Rho-associated protein kinase (ROCK), a signaling molecule involved in various cellular processes []. Due to its ability to modulate these processes, Y-27632 dihydrochloride finds application in diverse scientific research areas. Here's a breakdown of some key applications:
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide, commonly known as Y-27632, is a synthetic compound that acts as a selective inhibitor of Rho-associated protein kinase (ROCK). This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyridine moiety, and an aminoethyl group. The molecular formula of Y-27632 is C₁₄H₂₁N₃O, with a molecular weight of approximately 247.34 g/mol .
Y-27632 primarily functions through its inhibition of Rho-associated protein kinase, which plays a crucial role in various cellular processes such as smooth muscle contraction, cytoskeletal organization, and cell motility. The compound interacts with the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets that are involved in these processes. This inhibition leads to effects such as smooth muscle relaxation and modulation of cell adhesion and migration .
The biological activity of Y-27632 is significant in both pharmacological and physiological contexts. It has been shown to:
Y-27632 has also been studied for its potential neuroprotective effects and its role in promoting stem cell survival and proliferation .
The synthesis of Y-27632 involves several key steps:
Y-27632 is widely utilized in research and clinical settings for various applications:
Studies have demonstrated that Y-27632 interacts with several proteins involved in cellular signaling pathways. For instance:
Y-27632 shares structural similarities with several other compounds that also target Rho-associated protein kinase or related pathways. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| H1152 | C₁₄H₁₈N₄O | A more potent ROCK inhibitor compared to Y-27632; used in cancer therapy. |
| GSK269962A | C₁₅H₁₉N₃O₂ | Selective for ROCK II; explored for its anti-cancer properties. |
| Fasudil | C₁₂H₁₅N₃O | Approved for treating cerebral vasospasm; broader action on other kinases. |
Y-27632 stands out due to its selectivity for ROCK I and II, making it particularly useful in studies focused on vascular biology and cellular motility without broadly affecting other kinases .
The synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide requires sophisticated enantioselective methodologies to establish the crucial (1R)-stereocenter while maintaining high enantiomeric purity. Multiple synthetic approaches have been developed to achieve this challenging transformation .
The most widely employed strategy utilizes asymmetric hydrogenation of prochiral ketone precursors. This methodology employs chiral transition metal catalysts, particularly rhodium complexes with specialized chiral ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl derivatives [2]. The process involves the reduction of a cyclohexyl ketone intermediate bearing the pyridyl carboxamide functionality, wherein the chiral catalyst environment directs the hydrogen addition preferentially to one face of the carbonyl group [2] [3].
Research has demonstrated that ruthenium-based catalysts with chiral diene ligands provide exceptional enantioselectivity for this transformation, achieving enantiomeric excesses exceeding 95% under optimized conditions [2] [4]. The catalytic system operates through coordination of the ketone substrate to the chiral metal center, followed by stereoselective hydrogen transfer that establishes the desired (1R)-configuration [4] [5].
An alternative synthetic route employs chiral auxiliaries, specifically cyclohexyl-based auxiliaries that have proven highly effective for establishing stereochemistry in complex cyclohexane derivatives [6] [7]. The methodology involves attachment of a chiral auxiliary to the carboxylic acid precursor, followed by diastereoselective alkylation to introduce the aminoethyl substituent [8].
Pseudoephenamine derivatives have demonstrated remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers adjacent to the cyclohexane ring [8]. These auxiliaries exhibit superior crystallization properties compared to traditional pseudoephedrine-based systems, facilitating purification and stereochemical analysis [8]. The auxiliary approach provides diastereomeric excesses typically ranging from 85% to 98%, depending on reaction conditions and substrate structure [8].
Modern synthetic approaches employ convergent strategies that combine cyclohexane ring formation with simultaneous introduction of the chiral aminoethyl group [3]. These methodologies utilize iridium-catalyzed hydrogen borrowing reactions that construct the cyclohexane core from methyl ketones and diols while establishing multiple stereocenters in a single transformation [3].
The process operates through sequential dehydrogenation-condensation-cyclization sequences, providing direct access to multisubstituted cyclohexanes with high levels of stereocontrol [3]. Critical to success is the identification of suitable diol precursors that undergo selective cyclization to form the desired trans-cyclohexane configuration [3].
The selective formation of trans-cyclohexane derivatives represents a critical challenge in the synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide, as the trans-configuration is thermodynamically favored and typically exhibits superior biological activity [9] [10].
Transaminase-catalyzed processes have emerged as particularly effective for trans-isomer enrichment [9]. These enzymatic systems exploit the thermodynamic preference for trans-diastereomers while providing kinetic selectivity for cis-isomer consumption [9]. The process involves selective deamination of cis-isomers from cis/trans mixtures using immobilized transaminases, particularly the W60C mutant of transaminase from Chromobacterium violaceum [9].
Implementation in continuous-flow packed-bed reactors enables achievement of diastereomeric excesses exceeding 99% for trans-products [9]. The dynamic isomerization occurs through ketone intermediates, allowing equilibration toward the thermodynamically stable trans-configuration while maintaining high selectivity [9]. Critical process parameters include pyruvate concentration, residence time, and catalyst loading, which collectively determine the extent of isomerization and final product purity [9].
Base-catalyzed isomerization provides an alternative approach for trans-isomer enrichment [10]. The methodology employs specific solvents and crystallization conditions to promote cis-to-trans conversion while facilitating product isolation [10]. Lithium diisopropylamide has proven particularly effective as a base for promoting isomerization under controlled conditions [11].
Research has demonstrated that the presence of specific substituents on the amino group significantly influences isomerization rates and selectivity [10]. The process typically operates through enolate formation at the cyclohexane alpha-position, followed by reprotonation from the thermodynamically favored face to yield the trans-isomer [10].
Direct stereoselective synthesis of trans-cyclohexane derivatives utilizes specialized reaction conditions that favor trans-product formation [11]. These methodologies employ conjugated enynones with malononitrile in the presence of lithium diisopropylamide, yielding multisubstituted cyclohexanes with defined stereochemistry [11].
The reaction proceeds through Michael addition-cyclization sequences that inherently favor trans-stereochemistry due to steric interactions during ring closure [11]. Nuclear Overhauser Effect Spectroscopy analysis confirms that the major products adopt the trans-configuration, with acetylenic substituents oriented to one side of the cyclohexane ring while hydroxyl and carbonyl groups are directed to the opposite side [11].
| Method | Trans-Selectivity | Yield Range | Key Advantages |
|---|---|---|---|
| Enzymatic Isomerization | >99% de | 74-90% | Mild conditions, high selectivity |
| Base-Catalyzed Isomerization | 85-95% de | 60-85% | Scalable, cost-effective |
| Direct Stereoselective Synthesis | 90-98% de | 70-95% | Single-step process |
The commercial production of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide requires strict adherence to Good Manufacturing Practice regulations to ensure consistent product quality and regulatory compliance [12] [13].
Good Manufacturing Practice compliance centers on the five fundamental pillars: People, Processes, Procedures, Premises, and Products [14]. Personnel involved in manufacturing must receive comprehensive training on stereoselective synthesis techniques and quality control procedures specific to chiral compounds [14]. Process documentation requires detailed specifications for all critical process parameters, including catalyst preparation, reaction conditions, and purification protocols [14].
Manufacturing facilities must maintain controlled environments suitable for handling air-sensitive chiral catalysts and moisture-sensitive intermediates [15]. Temperature and humidity control systems ensure stability of both starting materials and final products throughout the manufacturing process [15]. Equipment qualification protocols verify that all reaction vessels, separation systems, and analytical instruments perform within specified parameters [15].
Process validation follows International Conference on Harmonization guidelines for active pharmaceutical ingredients, requiring demonstration of reproducible performance across multiple production batches [16] [15]. The validation protocol encompasses three stages: process design qualification, process performance qualification, and continued process verification [15].
Critical process parameters identified during validation include catalyst concentration, reaction temperature, pressure conditions, and purification solvent composition [15]. Statistical analysis of batch data demonstrates process capability and establishes control limits for routine manufacturing [15]. Deviation investigations follow structured root cause analysis procedures to identify and correct process variations [15].
Scaling from laboratory to industrial production requires careful consideration of heat and mass transfer limitations, mixing efficiency, and catalyst stability [17] [18]. Pilot-scale studies identify potential bottlenecks and optimize process parameters for large-scale operation [17]. Heat removal capacity becomes critical during exothermic hydrogenation reactions, requiring sophisticated temperature control systems [18].
Catalyst recycling and regeneration protocols minimize manufacturing costs while maintaining consistent activity and selectivity [18]. Continuous monitoring systems track key performance indicators throughout the manufacturing process, enabling real-time process adjustment and quality assurance [18].
| Scale | Batch Size | Catalyst Loading | Cycle Time | Yield Consistency |
|---|---|---|---|---|
| Laboratory | 1-10 g | 5-10 mol% | 8-12 hours | ±5% variation |
| Pilot | 1-10 kg | 2-5 mol% | 12-18 hours | ±3% variation |
| Commercial | 100-1000 kg | 0.5-2 mol% | 24-36 hours | ±2% variation |
Comprehensive analytical method validation ensures reliable quality control and regulatory compliance for industrial production of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide [19] [20] [21].
High-Performance Liquid Chromatography represents the primary analytical technique for purity determination and enantiomeric analysis [22] [19]. Method development focuses on achieving baseline separation of the target compound from potential impurities and degradation products [19]. Reversed-phase chromatography using C18 stationary phases with gradient elution provides optimal separation efficiency [19].
Mobile phase optimization employs mixtures of acetonitrile and phosphate buffer, with pH adjustment to enhance peak shape and resolution [19]. Gradient programming typically initiates with 10% organic modifier, increasing to 70% over 20-30 minutes to ensure complete elution of all components [19]. Detection wavelength selection at 254 nanometers provides adequate sensitivity for both main component and impurity analysis [19].
Enantiomeric purity determination requires specialized chiral stationary phases that can differentiate between the (1R)- and (1S)-enantiomers [23] [24]. Polysaccharide-based chiral columns, particularly those derived from cellulose and amylose, demonstrate excellent selectivity for cyclohexane derivatives bearing aminoethyl substituents [23] [25].
Method development involves systematic screening of different chiral stationary phases with varied mobile phase compositions [25]. Normal-phase conditions using hexane-isopropanol mixtures often provide superior enantioselectivity compared to reversed-phase systems [25]. Temperature optimization balances resolution and analysis time, with reduced temperatures generally enhancing chiral selectivity [25].
Validation follows International Conference on Harmonization Q2(R2) guidelines, encompassing specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [20] [16]. Specificity studies demonstrate separation of the active compound from synthetic impurities, degradation products, and excipients [19]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions generate samples for selectivity evaluation [19].
Linearity validation typically spans concentration ranges from 80% to 120% of the target concentration for assay methods, with expanded ranges of 0.05% to 0.15% for impurity methods [19]. Correlation coefficients must exceed 0.999 for regulatory acceptance [19]. Accuracy studies employ standard addition methodology and synthetic mixtures to demonstrate recovery within 98-102% of theoretical values [19].
Precision evaluation includes system precision (injection repeatability), method precision (analyst repeatability), and intermediate precision (ruggedness) [19]. Relative standard deviation limits typically require less than 2.0% for assay methods and less than 15% for impurity methods at the quantitation limit [19].
Modern manufacturing facilities increasingly employ Process Analytical Technology to enable real-time monitoring and control of critical quality attributes [26] [27]. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring of reaction progress and product formation [26]. Multivariate statistical models correlate spectroscopic data with traditional analytical results, enabling predictive quality control [26].
Implementation requires extensive calibration using samples spanning the full range of process conditions and product compositions [26]. Model validation follows similar principles to traditional analytical methods, with emphasis on prediction accuracy and robustness to process variations [26]. Continuous monitoring systems integrate with manufacturing control systems to enable automated process adjustment based on real-time quality data [26].
| Validation Parameter | Acceptance Criteria | Test Conditions | Typical Results |
|---|---|---|---|
| Specificity | Resolution >2.0 | Degraded samples | Baseline separation |
| Linearity | r² >0.999 | 5 concentration levels | r² = 0.9998 |
| Precision | RSD <2.0% | 6 replicate injections | RSD = 0.5% |
| Accuracy | Recovery 98-102% | Spiked samples | 99.8% recovery |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide demonstrates potent and selective inhibition of Rho-associated coiled-coil containing protein kinase isoforms through competitive antagonism of adenosine triphosphate binding [1] [2]. The compound exhibits differential binding affinities for Rho-kinase isoform 1 and Rho-kinase isoform 2, with inhibition constant values of 0.14-0.22 micromolar and 0.30 micromolar, respectively [3] [4]. This selectivity profile represents approximately 1.4 to 2.1-fold preferential binding to Rho-kinase isoform 1 compared to Rho-kinase isoform 2 [3] [4].
The competitive inhibition mechanism has been extensively characterized through kinetic analyses demonstrating that the compound competes directly with adenosine triphosphate for binding to the catalytic site of both Rho-kinase isoforms [1] [5]. Inhibition can be reversed by increasing adenosine triphosphate concentrations, confirming the competitive nature of the binding interaction [1]. The compound demonstrates significant selectivity over other protein kinases, with inhibition constant values exceeding 25 micromolar for protein kinase A, 26 micromolar for protein kinase C, and greater than 250 micromolar for myosin light chain kinase [3] [4].
Selectivity ratios relative to Rho-kinase isoform 1 reveal 113-179-fold selectivity over protein kinase A, 118-186-fold selectivity over protein kinase C, and greater than 1136-fold selectivity over myosin light chain kinase [3] [4]. The compound also inhibits protein kinase N-related protein kinase 2 with an half maximal inhibitory concentration of 0.6 micromolar, representing 2.7-4.3-fold reduced selectivity compared to Rho-kinase isoform 1 [3] [4]. Additional kinase selectivity studies demonstrate greater than 20-fold selectivity over citron kinase and protein kinase N [1].
Table 1: ROCK Isoform Binding Affinity and Selectivity Profile
| Target Kinase | Binding Affinity (Ki or IC50) | Selectivity Ratio vs ROCK1 | Reference |
|---|---|---|---|
| ROCK1 (p160ROCK) | 0.14-0.22 μM | 1 | [3] [4] |
| ROCK2 | 0.3 μM | 1.4-2.1 | [3] [4] |
| PKA | 25 μM | 113-179 | [3] [4] |
| PKC | 26 μM | 118-186 | [3] [4] |
| MLCK | >250 μM | >1136 | [3] [4] |
| PRK2 | 0.6 μM (IC50) | 2.7-4.3 | [3] [4] |
| Citron Kinase | >>1 μM | >20 | [1] |
| PKN | >>1 μM | >20 | [1] |
The molecular architecture of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide encompasses several critical structural elements that determine its binding affinity and selectivity for Rho-kinase isoforms [2] [6]. Crystal structure analyses reveal that the compound adopts an induced-fit binding mode within the adenosine triphosphate binding pocket of Rho-kinase, with the binding conformation accommodated by conformational flexibility of the phosphate binding loop [6].
The cyclohexane ring system occupies a hydrophobic pocket within the kinase active site, contributing essential binding interactions through van der Waals forces [2] [6]. Substitution of the cyclohexane ring with aromatic moieties results in complete loss of inhibitory activity, demonstrating the critical importance of the saturated ring system for optimal binding geometry [2] [6]. The trans-stereochemistry of the cyclohexane ring is essential for maintaining the proper spatial orientation of the aminoethyl and carboxamide substituents [1].
The pyridine moiety engages in critical π-π stacking interactions within the adenosine triphosphate binding site, with the nitrogen atom participating in hydrogen bonding networks that stabilize the bound conformation [7] [2]. Replacement of the pyridine ring with pyrimidine results in approximately 10-fold reduction in binding affinity, highlighting the specificity of the pyridine nitrogen positioning for optimal interactions [7] [2]. The 4-position substitution pattern on the pyridine ring is essential for maintaining the appropriate binding geometry [2].
The (1R)-aminoethyl substituent provides critical hydrogen bonding interactions with amino acid residues in the kinase active site, particularly through the primary amine functionality [1] [6]. The R-stereochemistry is absolutely required for activity, as the S-enantiomer demonstrates complete loss of inhibitory potency [1]. This stereochemical requirement reflects the precise spatial constraints within the binding pocket that accommodate only the R-configuration [1].
The carboxamide linker connecting the cyclohexane and pyridine moieties serves as both a structural spacer and a hydrogen bonding participant [6]. Hydrolysis of the carboxamide bond under extreme conditions results in significant reduction of inhibitory activity, confirming its importance for maintaining the bioactive conformation . The amide planarity constrains the molecular conformation and positions the pyridine ring optimally for binding interactions [6].
Table 4: Structure-Activity Relationship Parameters
| Structural Feature | Contribution to Activity | Binding Interaction | SAR Evidence | Reference |
|---|---|---|---|---|
| Cyclohexane ring | Essential | Hydrophobic pocket | Loss of activity with aromatic substitution | [2] [6] |
| Pyridine moiety | Critical | π-π stacking | 10-fold reduction with pyrimidine | [7] [2] |
| (1R)-aminoethyl group | Essential | Hydrogen bonding | Complete loss with S-enantiomer | [1] |
| Carboxamide linker | Required | Hydrogen bonding | Hydrolysis reduces activity | |
| Stereochemistry | Critical | Induced fit | R > S configuration | [1] |
| Salt form | Stability | Solubility | Dihydrochloride optimal | [9] [10] |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide exerts profound effects on multiple intracellular signaling cascades in eukaryotic cells through both direct Rho-kinase inhibition and secondary pathway modulation [11] [12]. The primary mechanism involves inhibition of Rho-kinase-mediated phosphorylation of myosin light chain, resulting in decreased actomyosin contractility and cytoskeletal reorganization [1] [13]. This leads to immediate effects on stress fiber formation, focal adhesion dynamics, and cellular morphology within minutes of treatment [13] [11].
The compound activates extracellular signal-regulated kinase signaling pathways through mechanisms that involve both Ras/Raf/mitogen-activated protein kinase kinase and phosphatidylinositol 3-kinase/protein kinase C cascades [14] [15]. Treatment with concentrations of 5-20 micromolar results in sustained extracellular signal-regulated kinase 1/2 phosphorylation that promotes cell proliferation and survival [14] [15]. This activation occurs independently of Rho-kinase inhibition and involves downstream activation of Cdc42 and Rac1 GTPases [11].
Modulation of the β-catenin/Wnt signaling pathway represents a significant secondary effect, with treatment concentrations of 10-50 micromolar leading to enhanced β-catenin protein degradation and reduced nuclear translocation [12]. This results in decreased expression of β-catenin target genes including C-MYC, Snail, and Survivin, ultimately leading to reduced cell proliferation and altered differentiation programs [12]. The mechanism involves both direct effects on β-catenin protein stability through enhanced proteasomal degradation and indirect effects through modulation of upstream regulatory kinases [12].
The compound demonstrates concentration-dependent activation of Rac1 and Cdc42 GTPases, leading to increased membrane protrusion activity and enhanced cell migration [11] [16]. This effect occurs through relief of Rho-kinase-mediated suppression of Rac1 activity and involves modulation of PAR-3 phosphorylation status [11]. Concentrations of 1-10 micromolar are sufficient to activate Rac1-dependent signaling cascades that promote lamellipodia formation and directional cell migration [11].
At higher concentrations (10-100 micromolar), the compound activates cyclic adenosine monophosphate/protein kinase A signaling pathways, leading to enhanced phosphorylation of cyclic adenosine monophosphate response element-binding protein and activation of differentiation programs [16]. This effect appears to be mediated through both direct protein kinase A activation and indirect modulation of adenylyl cyclase activity [16].
NADPH oxidase 1-dependent reactive oxygen species generation represents an additional signaling mechanism activated by concentrations of 5-25 micromolar [17]. This pathway contributes to neurite outgrowth and neuronal differentiation through downstream activation of redox-sensitive transcription factors [17]. The reactive oxygen species generation is required for the compound's neurotrophic effects and can be blocked by antioxidant treatment [17].
Table 3: Intracellular Signaling Pathway Modulation
| Signaling Pathway | Effect Direction | Primary Targets | Functional Outcome | Concentration Range (μM) | Reference |
|---|---|---|---|---|---|
| Rho/ROCK/MLC | Inhibition | MLC phosphorylation | Cytoskeletal relaxation | 1-10 | [1] [13] |
| ERK/MAPK | Activation | ERK1/2 phosphorylation | Cell proliferation | 5-20 | [14] [15] |
| PI3K/Akt | Activation | Akt phosphorylation | Cell survival | 10-50 | [16] [18] |
| β-catenin/Wnt | Inhibition | β-catenin degradation | Reduced proliferation | 10-50 | [12] |
| Rac1/Cdc42 | Activation | Rac1 GTPase activity | Membrane protrusion | 1-10 | [11] |
| cAMP/PKA | Activation | PKA activity | Differentiation | 10-100 | [16] |
| NOX1/ROS | Activation | ROS generation | Neurite outgrowth | 5-25 | [17] |
The effects of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide on cytoskeletal dynamics demonstrate distinct concentration-dependent patterns that correlate directly with the degree of Rho-kinase activity inhibition [19] [20]. At concentrations below 0.3 micromolar, minimal effects on stress fiber organization or myosin light chain phosphorylation are observed, with Rho-kinase activity inhibition remaining below 25% [19] [20].
Concentrations of 0.3-1 micromolar produce moderate effects on cytoskeletal organization, with 25-55% inhibition of Rho-kinase activity leading to partial disruption of stress fibers and modest changes in cell morphology [19] [20]. At these concentrations, focal adhesion structures remain largely intact, although some redistribution of vinculin and paxillin can be observed [21] [13]. Cell cycle progression shows minimal enhancement, with only 15-25% of cells entering S/G2/M phases compared to control conditions [19] [20].
The therapeutic concentration range of 3-10 micromolar produces significant cytoskeletal reorganization with 70-95% inhibition of Rho-kinase activity [19] [20]. Complete disruption of stress fibers occurs within 30 minutes of treatment, accompanied by cell rounding, loss of focal adhesions, and dramatic changes in cell morphology [1] [13]. Myosin light chain phosphorylation is reduced by greater than 80%, leading to profound effects on actomyosin contractility [13] [22]. Cell cycle progression is markedly enhanced, with 25-45% of cells entering S/G2/M phases [19] [20].
Higher concentrations (30-50 micromolar) produce maximal cytoskeletal effects with greater than 95% Rho-kinase inhibition [19] [20]. While stress fiber disruption is complete, these concentrations begin to induce cellular toxicity with increased apoptosis rates [19] [20]. Paradoxically, cell cycle progression peaks at approximately 50-55% S/G2/M phase distribution before declining due to apoptotic cell death [19] [20]. The cytoskeletal effects at these concentrations include disruption of not only actin stress fibers but also intermediate filament networks and microtubule organization [23].
Concentrations exceeding 100 micromolar produce cytotoxic effects that override the beneficial cytoskeletal modulation [12]. While Rho-kinase inhibition approaches 99%, widespread cellular toxicity occurs with massive apoptosis induction and complete loss of cell viability [12]. The cytoskeletal disruption at these concentrations is so severe that normal cellular functions cannot be maintained [23].
The time course of cytoskeletal effects varies with concentration, with higher concentrations producing more rapid onset of changes [11]. At 10 micromolar, stress fiber disruption begins within 10 minutes and is complete by 30 minutes [11]. Lower concentrations (1-3 micromolar) require 1-2 hours for maximal effects to develop [11]. Recovery of normal cytoskeletal organization following compound removal also shows concentration dependence, with higher concentrations requiring longer recovery periods [19].
The concentration-dependent effects extend beyond simple stress fiber disruption to include alterations in cell adhesion dynamics [21]. Lower concentrations (1-3 micromolar) enhance cell-substrate adhesion while reducing cell-cell adhesion strength [21]. Higher concentrations (10-30 micromolar) reduce both cell-substrate and cell-cell adhesion, leading to increased cell detachment and anoikis susceptibility [21].
Table 2: Concentration-Dependent Effects on Cellular Functions
| Concentration (μM) | ROCK Activity Inhibition (%) | Stress Fiber Disruption | Cell Cycle Progression (S/G2/M %) | Apoptosis Induction | Reference |
|---|---|---|---|---|---|
| 0.03 | <5 | None | Baseline | None | [19] [20] |
| 0.3 | 25-30 | Minimal | Baseline | None | [19] [20] |
| 1 | 45-55 | Moderate | 15-25% | Low | [19] [20] |
| 3 | 70-80 | Significant | 25-35% | Moderate | [19] [20] |
| 10 | 85-95 | Complete | 35-45% | Moderate | [19] [20] |
| 30 | 95-98 | Complete | 45-50% | High | [19] [20] |
| 50 | 98-99 | Complete | 50-55% | High | [12] |
| 100 | 99 | Complete | Toxic | High | [12] |
Irritant